molecular formula C16H24N2O2 B2953971 Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate CAS No. 2305252-07-5

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

Cat. No.: B2953971
CAS No.: 2305252-07-5
M. Wt: 276.38
InChI Key: RUAGTWDBSVNUMH-UHFFFAOYSA-N
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Description

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylamino group, and a benzazepine core. The presence of these functional groups imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable amine (e.g., methylamine) reacts with an intermediate compound.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via an alkylation reaction using tert-butyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Key considerations in industrial production include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzazepine core or the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on neurological or cardiovascular systems.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(amino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
  • Tert-butyl 5-(ethylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
  • Tert-butyl 5-(dimethylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

Uniqueness

Tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

tert-butyl 5-(methylamino)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-12-7-5-6-8-13(12)14(11-18)17-4/h5-8,14,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAGTWDBSVNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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